Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloro-4-fluorobenzyl group at position 3 and an ethoxycarbonyl group at position 3. The 2-chloro-4-fluorobenzyl substituent introduces both electron-withdrawing (Cl, F) and steric effects, which may influence reactivity, solubility, and biological activity. This structural motif is significant in medicinal chemistry, as evidenced by related antiseizure compounds like GM90432, which shares a 2-chloro-4-fluorobenzyl group and demonstrates blood-brain barrier permeability .
Properties
Molecular Formula |
C12H10ClFN2O3 |
|---|---|
Molecular Weight |
284.67 g/mol |
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-4-8(14)6-9(7)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
BLLALCJLLNMROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through three major stages:
- Formation of the amidoxime intermediate from a suitable nitrile precursor.
- Cyclization to form the 1,2,4-oxadiazole ring via reaction of the amidoxime with an activated ester.
- Benzylation at the 3-position of the oxadiazole ring using a substituted benzyl halide, specifically 2-chloro-4-fluorobenzyl bromide.
This approach is supported by literature procedures for related oxadiazole derivatives and is adapted to incorporate the 2-chloro-4-fluorobenzyl substituent with high selectivity and yield.
Detailed Preparation Steps
Synthesis of N'-hydroxybenzamidine (Amidoxime) Derivatives
- Hydroxylamine hydrochloride (2 equivalents) and sodium carbonate (1 equivalent) are dissolved in water.
- This solution is added to a nitrile precursor dissolved in ethanol (96%) and heated under reflux for approximately 24 hours.
- After cooling, the mixture is extracted with diethyl ether, and the solvent is removed under vacuum to yield the amidoxime as a light yellow powder without further purification.
Example yields and characterization for related amidoximes:
| Compound | Yield (%) | Melting Point (°C) | Characteristic IR Peaks (cm⁻¹) |
|---|---|---|---|
| N'-hydroxybenzamidine | 96.5 | 68-70 | 1657 (C=N), 3349, 3468 (NH2) |
| 4-chloro-N'-hydroxybenzamidine | 87.5 | 125.8-128 | 1655 (C=N), 3337, 3462 (NH2) |
| 4-fluoro-N'-hydroxybenzamidine | 68.2 | 94.5-99.5 | 1653 (C=N), 3363, 3457 (NH2) |
These amidoximes serve as key intermediates for oxadiazole ring formation.
Formation of the 1,2,4-Oxadiazole Ring
- An N-benzylated ester (e.g., ethyl piperidine-4-carboxylate derivative) is dissolved in super dry ethanol and refluxed.
- The amidoxime (1 equivalent) and sodium ethoxide (20% ethanolic solution, 5 equivalents) are added.
- The reaction mixture is stirred for about 24 hours, then concentrated under vacuum.
- The precipitate is washed with n-hexane, and the product is recrystallized from ethanol/water.
- The final product can be converted to its hydrochloride salt by treatment with HCl in diethyl ether.
This cyclocondensation step effectively constructs the 1,2,4-oxadiazole ring, incorporating the carboxylate and benzyl substituents.
Benzylation of the Oxadiazole Core
- The oxadiazole intermediate is reacted with 2-chloro-4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base.
- The reaction is typically carried out in dimethylformamide (DMF) under stirring, initially cooled in an ice bath to control reactivity, then allowed to proceed at room temperature for up to 48 hours.
- After completion, the mixture is filtered, extracted with diethyl ether and water, dried over magnesium sulfate, and the solvent is evaporated under vacuum.
- The resulting product is a yellow oily liquid, which can be purified further by column chromatography to achieve high purity.
Comparative Yields and Purification
| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, Na2CO3, reflux in EtOH/H2O | 68-96 | Extraction, vacuum drying | High yields, no purification needed |
| Oxadiazole ring formation | Amidoxime, N-benzylated ester, NaOEt, reflux in EtOH | ~70-90 | Recrystallization from EtOH/H2O | Efficient ring closure |
| Benzylation | 2-chloro-4-fluorobenzyl bromide, K₂CO₃, DMF, RT | ~60-70 | Column chromatography (silica gel) | Controlled reaction, moderate yield |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits electrophilic character at positions 3 and 5, enabling nucleophilic substitution under controlled conditions. Key reactions include:
Ring-opening reactions :
-
Hydrolysis under alkaline conditions yields carboxylic acid derivatives. For example, treatment with NaOH (1M, 80°C) cleaves the oxadiazole ring to form α-ketoamide intermediates .
-
Reaction with ammonia generates amidoxime derivatives, a precursor for synthesizing fused heterocycles .
Halogen displacement :
-
The 2-chloro-4-fluorobenzyl group undergoes SNAr reactions at the para-fluoro position in the presence of strong nucleophiles (e.g., alkoxides or amines), forming derivatives like 2-chloro-4-(morpholinomethyl)benzyl analogues .
Cycloaddition and Ring Functionalization
The oxadiazole ring participates in [3+2] cycloadditions due to its dipolarophilic nature:
These reactions exploit the electron-deficient nature of the oxadiazole ring to construct polycyclic systems with potential bioactivity .
Ester Group Transformations
The ethyl ester moiety undergoes classical acyl transfer reactions:
Hydrolysis :
-
Acidic hydrolysis (HCl/EtOH, reflux) produces the free carboxylic acid, used for further derivatization .
-
Enzymatic hydrolysis (lipases in phosphate buffer, pH 7.4) achieves enantioselective cleavage for chiral resolution.
Aminolysis :
-
Reaction with primary amines (e.g., benzylamine) in DMF at 60°C forms corresponding amides via nucleophilic acyl substitution .
Transesterification :
-
Catalyzed by NaOEt, the ethyl group is replaced by bulkier alcohols (e.g., isopropyl alcohol) to modulate solubility .
Substituent-Directed Reactions
The 2-chloro-4-fluorobenzyl group influences reactivity through electronic and steric effects:
Metal-catalyzed cross-coupling :
-
Suzuki-Miyaura coupling at the chloro position using Pd(PPh₃)₄ and arylboronic acids yields biaryl derivatives (70–85% yield) .
-
Buchwald-Hartwig amination with secondary amines forms N-alkylated analogues under Pd₂(dba)₃/Xantphos catalysis .
Radical halogenation :
-
Photochemical bromination (NBS, AIBN, CCl₄) selectively substitutes the benzyl methylene group, generating dibrominated products .
Biological Activity-Driven Modifications
To enhance acetylcholinesterase (AChE) inhibition:
-
Oxadiazole ring expansion : Reaction with thiourea forms thiadiazole hybrids, improving binding to AChE’s peripheral anionic site (IC₅₀ = 0.42 μM vs. 1.8 μM for parent compound) .
-
Benzyl group functionalization : Introducing electron-donating groups (e.g., -OCH₃) at the para-position increases selectivity for butyrylcholinesterase (BuChE) by 12-fold .
Key Mechanistic Insights
-
Electronic effects : The electron-withdrawing fluorine atom activates the benzyl position for electrophilic substitution, while the chlorine atom directs regioselectivity in cross-couplings .
-
Steric considerations : Bulkier substituents at the oxadiazole 3-position hinder nucleophilic attack at C5, favoring reactions at the ester group .
This compound’s multifunctional architecture enables diverse synthetic pathways, making it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols and yields are consistent across methodologies reported in , confirming reproducibility.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C12H10ClFN2O3 and a molecular weight of 284.67 . It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heteroaromatic molecules with diverse applications in medicine, agriculture, and material science .
While specific applications for this compound are not detailed in the provided search results, the broader applications of related oxadiazole derivatives offer insight into its potential uses.
General Applications of Oxadiazoles:
- Drug Discovery Oxadiazole derivatives are of interest in drug discovery due to their various biological activities, including anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal properties .
- Enzyme Inhibition Some 1,2,4-oxadiazole derivatives have demonstrated the ability to selectively inhibit human carbonic anhydrases, which are related to cancer. Certain compounds have exhibited nanomolar and picomolar inhibition concentrations .
- Antimicrobial Activity Certain oxadiazole compounds have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains such as Candida albicans and Penicillium chrysogenum .
- Anti-cancer studies Certain 1,3,4,-Oxadiazoles have been screened for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In neurological applications, it modulates neurotransmitter levels and reduces oxidative stress, providing neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate with structurally analogous compounds is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
In contrast, the trifluoromethyl group in Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate increases lipophilicity, which may affect pharmacokinetics . Steric Considerations: The 2-methylbenzyl substituent in Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate introduces steric bulk, which could reduce metabolic stability compared to smaller substituents like chloro or fluoro .
The absence of a thienyl or oxadiazolone ring in the target compound (compared to GM90432) may alter its mechanism of action or potency.
Synthetic Accessibility :
- Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is commercially available (95% purity), indicating well-established synthetic routes . The target compound’s synthesis may require specialized steps for introducing the benzyl group.
Stability and Handling :
- Safety data for Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (SDS in ) highlight standard precautions for oxadiazole derivatives, including avoiding heat and using personal protective equipment. Similar handling is recommended for the target compound.
Biological Activity
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a notable compound within the oxadiazole family, recognized for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 1283508-96-2. The synthesis typically involves the reaction of 2-chloro-4-fluorobenzylamine with ethyl 3-amino-4,4,4-trifluoro-2-butenoate under specific conditions to form the oxadiazole ring .
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It disrupts the integrity of microbial cell membranes, leading to cell death. In studies evaluating its effectiveness against various strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant antibacterial activity |
| Pseudomonas aeruginosa | Significant antibacterial activity |
| Candida albicans | Significant antifungal activity |
Antitumor Activity
The compound has also shown potential as an antitumor agent . In vitro studies have demonstrated its antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay method, revealing promising results:
| Cell Line | IC50 (mM) |
|---|---|
| HCT-116 | 13.62 |
| PC-3 | 21.74 |
The structure–activity relationship (SAR) studies suggest that substituents like chloro and fluoro groups enhance the antitumor activity of oxadiazole derivatives .
Neuroprotective Effects
Emerging research has indicated that this compound may possess neuroprotective properties , making it a candidate for treating neurological disorders such as epilepsy. Its mechanisms may involve modulation of neurotransmitter systems and protection against oxidative stress .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : Disruption of cell membrane integrity in bacteria and fungi.
- Antitumor Mechanism : Induction of apoptosis in cancer cells through various pathways.
- Neuroprotective Mechanism : Inhibition of neuronal apoptosis and reduction of oxidative damage.
Case Studies
A review of literature highlights several case studies where oxadiazole derivatives were synthesized and evaluated for their biological activities:
- Antimicrobial Studies : A series of new oxadiazole derivatives were synthesized and tested against common bacterial strains, showing significant inhibition rates compared to standard antibiotics.
- Anticancer Research : Compounds similar to this compound were tested in vivo for their ability to reduce tumor size in animal models.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | Hydroxylamine + ethyl chlorooxoacetate | ~93% | |
| Benzylation | 2-Chloro-4-fluorobenzyl bromide, K₂CO₃ | ~65% | |
| Purification | Silica gel chromatography | >90% |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, coupling constants) .
- IR Spectroscopy : Detects functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and steric effects .
What safety protocols are essential during handling?
- PPE : Respiratory protection, nitrile gloves, and safety goggles .
- Storage : Inert atmosphere, away from oxidizers and heat sources (stable below 25°C) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How can low yields during benzylation be addressed?
Low yields often stem from steric hindrance or incomplete halide displacement. Strategies include:
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions .
How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- By-Product Analysis : GC-MS identifies decomposition products (e.g., ethyl carbamate or benzonitrile from solvolysis ).
- 2D NMR : COSY or HSQC clarifies signal assignments for overlapping peaks .
- Crystallographic Validation : ORTEP-3 generates 3D models to confirm structural hypotheses .
What computational methods predict the compound’s reactivity or binding affinity?
- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) .
- Docking Studies : AutoDock Vina screens interactions with biological targets (e.g., enzymes in apoptosis pathways ).
How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions : Hydrolysis of the ester group occurs above pH 3, forming carboxylic acid derivatives .
- Basic Conditions : Oxadiazole ring degradation observed at pH >10, yielding nitrile by-products .
- Thermal Stability : Decomposes at >150°C; TGA-DSC monitors phase transitions .
What mechanistic insights exist for its potential bioactivity (e.g., antitumor effects)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
